Cas no 94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid)

(2H-1,3-benzodioxol-5-yl)boronic acid structure
94839-07-3 structure
Produktname:(2H-1,3-benzodioxol-5-yl)boronic acid
CAS-Nr.:94839-07-3
MF:C7H7BO4
MW:165.939082384109
MDL:MFCD01009695
CID:61751
PubChem ID:2734371

(2H-1,3-benzodioxol-5-yl)boronic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzo[d][1,3]dioxol-5-ylboronic acid
    • 3,4-Methylenedioxyphenylboronic acid
    • 3,4-(Methylenedioxy)benzeneboronic acid
    • 1,3-Benzodioxole-5-boronic acid~3,4-(Methylenedioxy)phenylboronic acid
    • 1,3-Benzodioxol-5-ylboronic acid
    • 3,4-(Methylenedioxy)phenylboronic acid
    • 3,4-(Methylenedioxy)phenylboronic Acid (contains varying amounts of Anhydride)
    • 1,3-Benzodioxole-5-boronic acid
    • 3,4
    • 3,4-Methylenedioxybenzeneboronic acid
    • BORONIC ACID,B-1,3-BENZODIOXOL-5-YL-
    • Methylcyclopentadiene diMer
    • 3,4-(Methylenedioxy)benzeneboronic Acid (contains varying amounts of Anhydride)
    • 3,4-Methylenedioxyphenyl boronic acid
    • Boronic acid, 1,3-benzodioxol-5-yl-
    • (2H-1,3-BENZODIOXOL-5-YL)BORONIC ACID
    • 5-benzo[d][1,3]dioxole boronic acid
    • (3,4-methylenedioxyphenyl)boronic acid
    • 3,4-Methylenedioxyphenylboronic a
    • B-1,3-Benzodioxol-5-ylboronic acid (ACI)
    • Boronic acid, 1,3-benzodioxol-5-yl- (9CI)
    • (1,3-Benzodioxol-5-yl)boronic acid
    • (Benzodioxol-5-yl)boronic acid
    • 1,3-Benzodioxolan-5-ylboronic acid
    • (1,3-dioxaindan-5-yl)boronic acid
    • (3,4-methylenedioxy)benzeneboronic acid
    • AKOS009159266
    • AB07960
    • BP-11813
    • Z381540928
    • GS-6344
    • DB-010505
    • 3,4-(methylenedioxy) phenylboronic acid
    • SCHEMBL30231
    • benzo[1,3]dioxol-5-yl-boronic acid
    • CS-W003981
    • (3,4-methylenedioxyphenyl)-boronic acid
    • 3,4-methylenedioxyphenyl-boronic acid
    • EN300-212504
    • SY014778
    • Q-102220
    • BENZO[1,3]DIOXOLE-5-BORONIC ACID
    • 2H-1,3-benzodioxol-5-ylboronic acid
    • Benzo[d][1,3]dioxol-5-ylboronicacid
    • M2035
    • 3,4-methylenedioxy-phenyl boronic acid
    • DTXSID10370261
    • 3,4-methylene dioxyphenylboronic acid
    • 4-methylenedioxyphenylboronic acid
    • CHEMBL141313
    • A22896
    • MFCD01009695
    • 5-benzo[1,3]dioxolylboronic acid
    • 1,3-benzodioxol-5-yl boronic acid
    • 94839-07-3
    • 3,4-methylenedioxybenzene boronic acid
    • BDBM50067897
    • RARECHEM AH PB 0145
    • TIMTEC-BB SBB003898
    • 3,4-Methylenedioxyphenylboroni
    • (2H-1,3-benzodioxol-5-yl)boronic acid
    • MDL: MFCD01009695
    • Inchi: 1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2
    • InChI-Schlüssel: CMHPUBKZZPSUIQ-UHFFFAOYSA-N
    • Lächelt: OB(C1C=C2C(OCO2)=CC=1)O
    • BRN: 5523347

Berechnete Eigenschaften

  • Genaue Masse: 166.043739g/mol
  • Oberflächenladung: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Anzahl drehbarer Bindungen: 1
  • Monoisotopenmasse: 166.043739g/mol
  • Monoisotopenmasse: 166.043739g/mol
  • Topologische Polaroberfläche: 58.9Ų
  • Schwere Atomanzahl: 12
  • Komplexität: 164
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: fest
  • Dichte: 1.423
  • Schmelzpunkt: 224-229 °C (lit.)
  • Siedepunkt: 347.3±52.0℃ at 760 mmHg
  • Flammpunkt: 163.867℃
  • PSA: 58.92000
  • LogP: -0.90490
  • Löslichkeit: Nicht bestimmt
  • pka: 8.48±0.20(Predicted)

(2H-1,3-benzodioxol-5-yl)boronic acid Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H315,H319,H335
  • Warnhinweis: P261,P305
    P351
    P338,P302
    P352,P321,P405,P501A
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S37/39-S26
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:Store at room temperature
  • Gefahrenklasse:IRRITANT
  • Risikophrasen:R36/37/38

(2H-1,3-benzodioxol-5-yl)boronic acid Zolldaten

  • HS-CODE:2932999099
  • Zolldaten:

    China Zollkodex:

    2932999099

    Übersicht:

    2932999099. Andere heterocyclische Verbindungen, die nur Sauerstoffheteratome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2932999099. andere heterocyclische Verbindungen nur mit Sauerstoffheteratom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

(2H-1,3-benzodioxol-5-yl)boronic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A124476-10g
Benzo[d][1,3]dioxol-5-ylboronic acid
94839-07-3 98%
10g
$19.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-UF708-5g
(2H-1,3-benzodioxol-5-yl)boronic acid
94839-07-3 98%
5g
¥210.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M74890-1g
3,4-(Methylenedioxy)benzeneboronic acid
94839-07-3
1g
¥36.0 2021-09-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24217-25g
3,4-(Methylenedioxy)benzeneboronic acid, 98%
94839-07-3 98%
25g
¥8444.00 2023-03-02
Enamine
EN300-212504-25.0g
(1,3-dioxaindan-5-yl)boronic acid
94839-07-3 95%
25.0g
$145.0 2023-02-22
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24217-1g
3,4-(Methylenedioxy)benzeneboronic acid, 98%
94839-07-3 98%
1g
¥727.00 2023-03-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24217-5g
3,4-(Methylenedioxy)benzeneboronic acid, 98%
94839-07-3 98%
5g
¥2353.00 2023-03-02
TRC
M304408-100mg
3,4-Methylenedioxyphenylboronic Acid
94839-07-3
100mg
$ 80.00 2022-06-04
Alichem
A159001870-100g
Benzo[d][1,3]dioxol-5-ylboronic acid
94839-07-3 98%
100g
$312.00 2023-08-31
eNovation Chemicals LLC
D660634-100g
3,4-METHYLENEDIOXYPHENYLBORONIC ACID
94839-07-3 97%
100g
$480 2024-06-05

(2H-1,3-benzodioxol-5-yl)boronic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Catalysts: Butyl bromide
Referenz
Preparation of 1,3-benzodioxole boron compounds
Dallacker, Franz; Both-Pollmann, Eva Maria; Muellners, Wilhelm, Chemiker-Zeitung, 1984, 108(9), 287-8

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate ,  Diboronic acid Solvents: Water ;  0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  pH 8
Referenz
An Easy Route to (Hetero)arylboronic Acids
Erb, William; Hellal, Akila; Albini, Mathieu; Rouden, Jacques; Blanchet, Jerome, Chemistry - A European Journal, 2014, 20(22), 6608-6612

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates
Music, Arif ; Baumann, Andreas N. ; Boser, Florian; Mueller, Nicolas; Matz, Florian; et al, Chemistry - A European Journal, 2021, 27(13), 4322-4326

Synthetic Routes 4

Reaktionsbedingungen
Referenz
Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis
He, Linhong; Pei, Heying; Zhang, Chufeng; Shao, Mingfeng; Li, Dan; et al, European Journal of Medicinal Chemistry, 2018, 145, 96-112

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  3 h, rt → reflux; reflux → -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Efforts Directed toward the Synthesis of Colchicine: Application of Palladium-Catalyzed Siloxane Cross-Coupling Methodology
Seganish, W. Michael; Handy, Christopher J.; DeShong, Philip, Journal of Organic Chemistry, 2005, 70(22), 8948-8955

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Diboronic acid Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Methanol ;  3 h, 40 °C
Referenz
Process for preparing organic boronic acid derivatives using diboronic acid
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Convergent routes to the [1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one and 2,3,4,4a-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6[5H]-one nuclei. Application to syntheses of the Amaryllidaceae alkaloids crinasiadine, N-methylcrinasiadine and trisphaeridine
Banwell, Martin G.; Cowden, Cameron J., Australian Journal of Chemistry, 1994, 47(12), 2235-54

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  -78 °C; 4 h, rt
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ;  overnight, acidified, reflux
Referenz
Preparation of quinoxaline-6-carboxylic acid compounds for the inhibition of PASK
, United States, , ,

Synthetic Routes 9

Reaktionsbedingungen
Referenz
Electron-Driven Nitration of Unsaturated Hydrocarbons
Patra, Subrata ; Mosiagin, Ivan; Giri, Rahul ; Nauser, Thomas; Katayev, Dmitry, Angewandte Chemie, 2023, 62(28),

Synthetic Routes 10

Reaktionsbedingungen
Referenz
Directed ortho Metalation (DoM)-Linked Corriu-Kumada, Negishi, and Suzuki-Miyaura Cross-Coupling Protocols: A Comparative Study
Quesnelle, Claude A.; Snieckus, Victor, Synthesis, 2018, 50(22), 4395-4412

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referenz
Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists.
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Hexane ;  < -55 °C; 30 min, < -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referenz
Preparation of N-(4-{[(benzocycloheptenyl or benzoxepinyl)carbonyl]amino}benzyl) substituted quaternary ammonium salts for antagonizing CCR5
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referenz
Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists.
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Diboronic acid Solvents: Methanol ;  3 h, 15 °C
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Scalable, Metal- and Additive-Free, Photoinduced Borylation of Haloarenes and Quaternary Arylammonium Salts
Mfuh, Adelphe M.; Doyle, John D.; Chhetri, Bhuwan; Arman, Hadi D.; Larionov, Oleg V., Journal of the American Chemical Society, 2016, 138(9), 2985-2988

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 15 min, 0 °C
1.2 Reagents: Potassium carbonate ,  Diboronic acid Solvents: Water ;  0 °C → rt; 20 min, rt
Referenz
Sequential One-Pot Access to Molecular Diversity through Aniline Aqueous Borylation
Erb, William; Albini, Mathieu; Rouden, Jacques; Blanchet, Jerome, Journal of Organic Chemistry, 2014, 79(21), 10568-10580

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -90 °C; 30 min, -90 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ;  -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Preparation of 1-alkyl-4-benzoyl-5-hydroxypyrazole derivatives as herbicides
, World Intellectual Property Organization, , ,

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  19 h, reflux
1.2 Reagents: Trimethyl borate ;  3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 h, rt
Referenz
An efficient synthesis of 8-substituted odoratine derivatives by the Suzuki coupling reaction
Kumar, P. Ravi; Balakrishna, C.; Murali, B.; Gudipati, Ramakrishna; Hota, Prasanta K.; et al, Journal of Chemical Sciences (Berlin, 2016, 128(3), 441-450

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation
Music, Arif ; Nuber, Constantin M.; Lemke, Yannick; Spiess, Philipp; Didier, Dorian, Organic Letters, 2021, 23(11), 4179-4184

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Water
Referenz
Rhodium-catalyzed asymmetric addition of arylboronic acids to 2H-chromenes leading to 3-arylchromane derivatives
Umeda, Moeko; Sakamoto, Kana; Nagai, Tomotaka; Nagamoto, Midori; Ebe, Yusuke; et al, Chemical Communications (Cambridge, 2019, 55(79), 11876-11879

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 19 h, reflux
1.2 Reagents: Trimethyl borate ;  3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, rt
Referenz
Development of an efficient procedure for indole ring synthesis from 2-ethynylaniline derivatives catalyzed by Cu(II) salts and its application to natural product synthesis
Hiroya, Kou; Itoh, Shin; Sakamoto, Takao, Journal of Organic Chemistry, 2004, 69(4), 1126-1136

(2H-1,3-benzodioxol-5-yl)boronic acid Raw materials

(2H-1,3-benzodioxol-5-yl)boronic acid Preparation Products

Empfohlene Lieferanten
atkchemica
(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid
CL18258
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid
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Reinheit:99%/99%
Menge:500g/100g
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